BenchChemオンラインストアへようこそ!

(R)-7-Benzyloxy Warfarin Quinidine Salt

Chiral Resolution Diastereomeric Precipitation Process Chemistry

(R)-7-Benzyloxy Warfarin Quinidine Salt (molecular formula C₄₆H₄₆N₂O₇, MW 738.87) is a chirally defined covalent adduct of the (R)-enantiomer of 7-benzyloxy warfarin and the Cinchona alkaloid quinidine. It belongs to the class of 4-hydroxycoumarin anticoagulant derivatives.

Molecular Formula C₄₆H₄₆N₂O₇
Molecular Weight 738.87
Cat. No. B1163155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Benzyloxy Warfarin Quinidine Salt
Synonyms(R)-7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (S)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol (1:1)
Molecular FormulaC₄₆H₄₆N₂O₇
Molecular Weight738.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Benzyloxy Warfarin Quinidine Salt: Chiral Research Intermediate & Analytical Standard Precursor


(R)-7-Benzyloxy Warfarin Quinidine Salt (molecular formula C₄₆H₄₆N₂O₇, MW 738.87) is a chirally defined covalent adduct of the (R)-enantiomer of 7-benzyloxy warfarin and the Cinchona alkaloid quinidine [1]. It belongs to the class of 4-hydroxycoumarin anticoagulant derivatives. Unlike racemic warfarin, this single-enantiomer salt serves a specialized role as a protected precursor to (R)-7-hydroxywarfarin and as a diastereomeric salt for chiral resolution, rather than as a direct therapeutic agent [2]. Its procurement is driven by the need for enantiomerically pure building blocks in analytical, metabolic, and structural chemistry.

Why (R)-7-Benzyloxy Warfarin Quinidine Salt Cannot Be Replaced by Its (S)-Isomer or Racemic Warfarin


Interchanging (R)-7-Benzyloxy Warfarin Quinidine Salt with its (S)-enantiomer or racemic 7-benzyloxy warfarin introduces critical errors in research applications. Warfarin enantiomers exhibit profound differences in metabolic pathways and pharmacological potency; (S)-warfarin is 3-5 times more potent and is primarily metabolized by CYP2C9, while (R)-warfarin is metabolized by multiple CYPs and its 7-hydroxylation is stereoselective [1]. Furthermore, in chiral resolution systems, quinidine forms separable diastereomeric salts where the (S)-isomer is the less-soluble component, enabling physical separation—substituting the enantiomers negates this fundamental property [2]. For analytical method development, using the incorrect enantiomer as a standard precursor leads to misidentification of metabolites and inaccurate pharmacokinetic assessments [3].

(R)-7-Benzyloxy Warfarin Quinidine Salt: Quantified Differentiation from (S)-Isomer and Other Analogs


Enantiomeric Resolution Efficiency: Diastereomeric Salt Separation with Quinidine

The (R)-7-Benzyloxy Warfarin Quinidine Salt is the soluble diastereomer in the quinidine-based chiral resolution system, enabling its separation from the less-soluble (S)-isomer salt. Systematic crystallographic studies demonstrate that (S)-warfarin derivatives form less-soluble, crystalline salts with (+)-quinidine via a strong N-H...O interaction, while the (R)-diastereomers remain as oils under identical conditions [1]. This differential solubility is the basis for preparative chiral separation, where the (S)-salt precipitates from acetone at a solubility of approximately 16 mg/mL, leaving the (R)-salt enriched in the mother liquor [2].

Chiral Resolution Diastereomeric Precipitation Process Chemistry

Stereoselective Metabolism: (R)-Warfarin Preferentially Forms 7-Hydroxywarfarin

The rationale for synthesizing enantiopure (R)-7-hydroxywarfarin from the title compound is rooted in the stereoselective metabolism of warfarin. In vivo studies in rats demonstrate that 7-hydroxylation is stereoselective for the (R)-enantiomer, with (R)-warfarin preferentially metabolized to (R)-7-hydroxywarfarin [1]. Conversely, (S)-7-hydroxywarfarin is produced almost exclusively from (S)-warfarin via CYP2C9 [2]. (R)-warfarin also competitively inhibits (S)-warfarin-7-hydroxylase with a Ki of 6.0-6.9 µM in human liver microsomes, modulating the metabolism of the pharmacologically active (S)-enantiomer [3].

Drug Metabolism Stereoselective Hydroxylation Cytochrome P450

CYP3A4-Mediated Drug-Drug Interaction: Quinidine Stimulates (R)-Warfarin Metabolism

The quinidine component of the title compound is critical for investigating positive heterotropic cooperativity of CYP3A4. In human liver microsomes, quinidine stimulates the 10-hydroxylation of (R)-warfarin up to 5-fold over control values, with a 5-fold increase in Vmax and little change in Km [1]. This stimulatory effect is species-dependent: in perfused rabbit livers, hepatic intrinsic clearance (CLint) of (R)-warfarin via 10-hydroxylation increases from 6±1 to 128±51 µL/min/g liver in the presence of 21 µM unbound quinidine, while in rats, quinidine inhibits the same pathway, reducing CLint to 26% of control [2].

Drug-Drug Interaction CYP3A4 Heterotropic Cooperativity Hepatic Clearance

Synthetic Intermediate Purity: Enantiopure Precursor to (R)-7-Hydroxywarfarin Analytical Standard

The title compound is supplied at 98% purity and is specifically designed as a protected precursor to (R)-7-hydroxywarfarin (TRC H996130) [1]. The benzyl protecting group at the 7-position prevents oxidative degradation during storage and handling, a stability advantage over the free phenolic (R)-7-hydroxywarfarin. Following deprotection, the resulting (R)-7-hydroxywarfarin serves as a critical calibration standard for validated LC-MS/MS methods that simultaneously quantify S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma with a lower limit of quantification (LOQ) of 5 ng/mL [2].

Analytical Reference Standard Protected Metabolite Synthesis LC-MS/MS Calibration

(R)-7-Benzyloxy Warfarin Quinidine Salt: Key Application Scenarios for Scientific Procurement


Synthesis of Enantiopure (R)-7-Hydroxywarfarin for Clinical LC-MS/MS Calibrators

This compound is the preferred starting material for synthesizing (R)-7-hydroxywarfarin analytical standards. Deprotection of the 7-benzyloxy group yields (R)-7-hydroxywarfarin, which is essential as a calibration standard in validated LC-MS/MS methods for simultaneous enantiomeric quantification of warfarin and its metabolites in human plasma (LOQ 5 ng/mL) [1]. Using the (R)-isomer ensures no cross-contamination with the (S)-metabolite, which is critical for accurately probing CYP2C9 and CYP3A4 activity in pharmacokinetic studies [2].

Investigating CYP3A4 Heterotropic Cooperativity and Species-Specific Drug Interactions

The intact quinidine salt enables researchers to study the positive heterotropic cooperativity of CYP3A4 without adding separate effector molecules. The quinidine counterion stimulates (R)-warfarin 10-hydroxylation up to 5-fold in human liver microsomes and ~21-fold in perfused rabbit liver, while inhibiting the same pathway in rat liver [3]. This makes the compound a unique tool for species-comparative metabolism studies and for predicting human drug-drug interaction liability.

Preparative Chiral Resolution of 7-Benzyloxy Warfarin via Diastereomeric Salt Formation

The differential solubility of quinidine diastereomeric salts enables preparative-scale chiral separation of 7-benzyloxy warfarin enantiomers. Based on the established principle that (S)-warfarin derivatives form less-soluble quinidine salts while (R)-derivatives remain in solution, this compound represents the soluble (R)-diastereomer that can be isolated from the mother liquor after selective precipitation of the (S)-salt [4]. This application is directly relevant to process chemistry laboratories requiring enantiopure warfarin intermediates.

Enantiomeric Interaction Studies: (R)-Warfarin Effects on (S)-Warfarin Metabolism

The (R)-7-benzyloxy warfarin quinidine salt serves as a storable precursor to (R)-warfarin derivatives needed for studying metabolic enantiomeric interactions. (R)-warfarin competitively inhibits (S)-warfarin-7-hydroxylase (Ki 6.0-6.9 µM), potentially altering the pharmacokinetics of the more active (S)-enantiomer in racemic therapy [5]. Access to enantiopure (R)-isomer enables definitive investigation of these clinically relevant interactions without interference from the (S)-enantiomer.

Quote Request

Request a Quote for (R)-7-Benzyloxy Warfarin Quinidine Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.